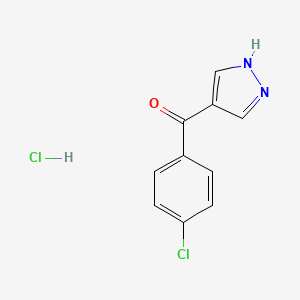

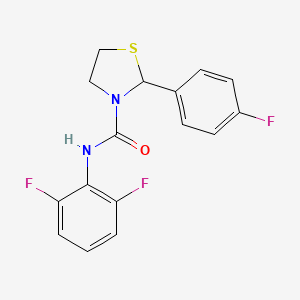

4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chlorobenzoyl chloride is an organic compound with the molecular formula ClC6H4COCl . It is a white solid that is soluble in some organic solvents and in aqueous base . It is used as an intermediate compound in the synthesis of pharmaceuticals .

Synthesis Analysis

4-Chlorobenzoyl chloride can be synthesized by chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . It was also used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .

Molecular Structure Analysis

The molecular weight of 4-Chlorobenzoyl chloride is 175.012 Da . The linear formula is ClC6H4COCl .

Chemical Reactions Analysis

4-Chlorobenzoyl chloride reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .

Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride has a refractive index of n20/D 1.578 (lit.), a boiling point of 102-104 °C/11 mmHg (lit.), a melting point of 11-14 °C (lit.), and a density of 1.365 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives are crucial for developing new compounds with potential applications in material science, pharmaceuticals, and as ligands in coordination chemistry. For instance, the preparation of various pyrazole compounds involves cyclocondensation reactions, demonstrating the versatility of pyrazoles as scaffolds for chemical synthesis. Techniques such as X-ray crystallography, NMR spectroscopy, and Hirshfeld surface analysis play essential roles in determining the molecular and crystal structures of these compounds, thereby aiding in the understanding of their physical and chemical properties (Giselle Batezila & W. Holzer, 2010).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking, Hirshfeld surface analysis, and density functional theory (DFT) calculations, offer insights into the intermolecular interactions, electronic properties, and potential biological activities of pyrazole derivatives. Such studies can predict the binding efficiency of compounds to biological targets, their electronic configurations, and their non-linear optical (NLO) properties, which are essential for designing compounds with specific functionalities (Y. Sert et al., 2018).

Antioxidant Properties

The evaluation of the antioxidant properties of pyrazole derivatives through in vitro assays, such as DPPH and hydroxyl radical scavenging methods, highlights their potential as therapeutic agents. These studies provide a basis for further research into the use of pyrazole compounds in medicine, especially for compounds synthesized through routes that may impart unique antioxidant capabilities (S. Naveen et al., 2021).

Antimicrobial Activities

The synthesis of pyrazole derivatives and their evaluation for antimicrobial activities against various bacterial strains underscore the potential of these compounds in developing new antibiotics. The structure-activity relationship (SAR) studies derived from such research can inform the design of more effective antimicrobial agents, contributing to the fight against resistant bacterial infections (Ishak Bildirici et al., 2007).

Safety And Hazards

properties

IUPAC Name |

(4-chlorophenyl)-(1H-pyrazol-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O.ClH/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8;/h1-6H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPMAQBEGHSORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNN=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)

![3,3-Difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B2478450.png)

![N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2478451.png)

![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

![3-cinnamyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478456.png)

![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2478457.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)